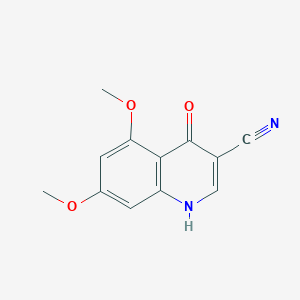

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Beschreibung

Key Structural Features:

- Quinoline Core : The bicyclic system adopts near-perfect planarity, with torsional angles <5° between adjacent rings.

- Substituent Effects : Methoxy groups at positions 5 and 7 introduce steric bulk but minimally perturb the aromatic system due to their electron-donating nature.

- Hydrogen Bonding : The hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the adjacent cyano group, stabilizing the enol tautomer (discussed in §1.3).

Table 1 : Comparative Bond Lengths (Å) in Quinoline Derivatives

| Bond Type | Experimental (XRD) | Calculated (DFT) |

|---|---|---|

| C1–C2 (Quinoline) | 1.39 | 1.39 |

| C3–CN (Cyano) | 1.15 | 1.16 |

| C4–O (Hydroxyl) | 1.36 | 1.35 |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) data for this compound reveals distinct signals:

- δ 8.60 (s, 1H, H-2), δ 7.44 (s, 1H, H-8), δ 7.35 (s, 1H, H-6), δ 4.06 (s, 3H, OCH₃), δ 3.95 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 164.2 (C-4), 159.7 (C-5), 156.2 (C-7), 151.3 (C-3), 118.3 (CN).

Table 2 : ¹H NMR Assignments for Key Protons

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2 | 8.60 | Singlet | Quinoline C-2 |

| H-6 | 7.35 | Singlet | Methoxy-substituted C-6 |

| H-8 | 7.44 | Singlet | Methoxy-substituted C-8 |

Infrared (IR) Spectroscopy

IR spectra (KBr, cm⁻¹) exhibit characteristic bands:

UV-Visible Spectroscopy

The compound shows absorption maxima at λₘₐₓ 314 nm (ε = 7,100 cm⁻¹M⁻¹) and 347 nm (ε = 9,500 cm⁻¹M⁻¹), attributed to π→π* transitions in the conjugated quinoline system.

Tautomeric Behavior and Electronic Structure Analysis

This compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the hydroxyl group (C4–OH) and the cyano group (C3–CN). Computational analyses using the Bird aromaticity index (I₆) reveal reduced aromaticity in the enol form (I₆ = 72) compared to the keto form (I₆ = 85), favoring the enol tautomer in the solid state.

Electronic Effects:

- Methoxy Groups : Electron-donating methoxy substituents at C5 and C7 increase electron density in the quinoline ring, enhancing resonance stabilization of the enol form.

- Cyano Group : The strong electron-withdrawing -CN group polarizes the C3–C4 bond, facilitating proton transfer between tautomers.

Table 3 : Tautomeric Equilibrium Parameters

| Parameter | Enol Form | Keto Form |

|---|---|---|

| Bond Length C4–O (Å) | 1.36 | 1.23 |

| ΔG (kcal/mol) | 0 (Reference) | +2.1 |

| Aromaticity (I₆) | 72 | 85 |

Eigenschaften

IUPAC Name |

5,7-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)12(15)7(5-13)6-14-9/h3-4,6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULJFGGTQMATOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444761 | |

| Record name | 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331662-65-8 | |

| Record name | 1,4-Dihydro-5,7-dimethoxy-4-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331662-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile typically involves the reaction of 4-chloro-5,7-dimethoxyquinoline-3-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of pyridine and 2-ethoxyethanol as solvents, with heating and refluxing to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile has been explored for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties. It has been demonstrated to inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell signaling pathways .

- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains, showing promising results as a potential antimicrobial agent .

Biochemical Applications

The compound's interaction with biological systems makes it valuable in biochemical research:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, it has shown activity against Src kinase, which is crucial for cell proliferation and survival .

- Cellular Mechanisms : Research indicates that this compound influences gene expression and cellular metabolism through its binding interactions with target biomolecules .

Material Science

In material science, this compound is utilized for:

- Synthesis of Organic Compounds : It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, researchers tested the compound against various bacterial strains. Results showed that it exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential application in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Positional Effects: 5,7-Dimethoxy vs. 6,7-Dimethoxy Analogs

The positions of methoxy groups on the quinoline scaffold significantly influence biological activity. For example:

- 4-((3-Ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile (Compound 22): This analog, with 6,7-dimethoxy substitution, exhibits strong inhibition against U-CH1 (IC50 = 4.1 μM) but weak activity against U-CH2. Removal of the 7-methoxy group (Compound 23) reduces U-CH1 inhibition fivefold, highlighting the critical role of substitution patterns .

Functional Group Modifications: Cyano vs. Ester Derivatives

Replacing the cyano group with other functional groups drastically changes physicochemical properties:

- 4-Hydroxy-5,8-dimethyl-quinoline-3-carboxylic acid ethyl ester: This ester derivative (CAS: 303009-95-2) features a carboxylic acid ethyl ester at position 3 and methyl groups at positions 5 and 6. The ester group increases hydrophobicity compared to the polar cyano substituent, which may affect bioavailability or metabolic stability .

Toxicity Profiles: CHI Score Comparisons

Toxicity, measured via CHI (cytotoxicity hazard index) scores, varies widely among quinoline derivatives:

- Compound 28 (7-ethynylphenylamino-6,7-dimethoxyquinoline-3-carbonitrile): Exhibits a 10% lower CHI score than erlotinib, a known EGFR inhibitor, suggesting reduced cytotoxicity .

- Compounds 31 and 32 (chloro-substituted analogs): Show 50–100% higher CHI scores than erlotinib, indicating increased toxicity. These differences underscore the impact of substituent electronegativity and steric bulk on safety profiles .

Structural Analogs in Kinase Inhibition

Quinoline-3-carbonitrile derivatives are frequently compared to Bosutinib, a tyrosine kinase inhibitor. For instance:

- Compound 28 and related analogs demonstrate SAR trends where ethynyl and methoxy groups enhance target affinity but may compromise selectivity or safety .

Key Research Findings

Methoxy Positioning : 6,7-Dimethoxy substitution enhances kinase inhibition but may increase toxicity compared to 5,7-dimethoxy isomers .

Cyano Group Utility: The 3-cyano group improves target binding through hydrogen bonding or dipole interactions, as seen in Bosutinib analogs .

Synthetic Challenges: Methylation of 4-hydroxyquinoline derivatives (e.g., to generate methoxy groups) can lead to decomposition, complicating synthesis .

Biologische Aktivität

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the detailed biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is characterized by a quinoline backbone with hydroxyl and methoxy substituents. This configuration contributes to its biological activity by facilitating interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported at 10 μM for certain derivatives .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | Not specified |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it inhibits the growth of various cancer cell lines by targeting protein tyrosine kinases (PTKs), which are often deregulated in cancerous cells . The mechanism involves the compound's ability to bind to active sites on these kinases, thereby inhibiting their function and leading to reduced cell proliferation.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HT29 (Colorectal) | 58.4 |

| MCF7 (Breast) | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- DNA Interaction : It may interact with DNA, affecting transcription processes and gene expression.

- Cell Signaling Modulation : The compound can modulate various signaling pathways by interacting with key proteins involved in cellular processes.

Case Studies

Several studies have explored the biological effects of this compound:

- A study published in MDPI highlighted its antibacterial effects against resistant strains of Staphylococcus aureus, demonstrating a unique mechanism involving binding interactions with essential amino acids in target proteins .

- Another research article indicated promising results in inhibiting cancer cell growth through PTK inhibition, suggesting potential applications in cancer therapy .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Structural Modifications : Exploring analogs to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile?

- Methodology :

- Multi-component reactions : Adapt protocols from analogous quinoline-carbonitrile syntheses. For example, one-pot three-component reactions in aqueous media (e.g., water or ethanol/toluene mixtures) can promote cyclization and functional group incorporation .

- Cyclization of precursors : Use substituted anilines or acrylonitrile derivatives with methoxy/hydroxy groups under acidic or basic conditions. Evidence from dihydroquinoline-3,3-dicarbonitrile synthesis suggests Knoevenagel condensation followed by cyclization .

- Key parameters : Temperature (80–120°C), solvent polarity, and catalyst (e.g., piperidine for Knoevenagel reactions).

Q. How can the compound be characterized using spectroscopic techniques?

- Methodology :

- IR spectroscopy : Identify nitrile (–CN) stretches near 2,204–2,220 cm⁻¹ and hydroxyl (–OH) bands at 3,192–3,464 cm⁻¹. Methoxy (–OCH₃) groups show C–O stretches near 1,250–1,100 cm⁻¹ .

- NMR : Use ¹H-NMR to confirm aromatic protons (δ 6.2–8.2 ppm), methoxy protons (δ 3.7–3.9 ppm), and hydroxyl protons (δ 9.7–10.0 ppm, broad). ¹³C-NMR will show nitrile carbons at ~115–120 ppm and quinoline carbonyls at ~160–180 ppm .

- Mass spectrometry : Look for molecular ion peaks (e.g., [M]⁻ or [M+H]⁺) and fragmentation patterns consistent with quinoline-carbonitrile scaffolds .

Q. What purification strategies are optimal for this compound?

- Methodology :

- Recrystallization : Use ethanol/toluene (1:1) or dichloromethane/hexane mixtures based on solubility profiles of structurally similar chromene-carbonitriles .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) to separate polar byproducts .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Map proton-carbon correlations to confirm connectivity and rule out tautomeric or rotational isomerism .

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydroxyl protons may appear only in DMSO due to hydrogen bonding .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, though not explicitly referenced in evidence, this is a standard approach.

Q. What experimental designs are suitable for studying substituent effects on reactivity?

- Methodology :

- Systematic substitution : Synthesize analogs with varying methoxy/hydroxy positions (e.g., 5,7-dimethoxy vs. 6,8-dimethoxy) and compare reaction kinetics .

- Kinetic profiling : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps in cyclization or nitrile formation .

Q. How can computational modeling aid in understanding reaction mechanisms?

- Methodology :

- DFT calculations : Model transition states for key steps (e.g., cyclization or nitrile incorporation). Use Gaussian or ORCA software with B3LYP/6-31G* basis sets.

- Solvent effects : Simulate reaction pathways in polar (water) vs. nonpolar (toluene) solvents to explain yield differences .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodology :

- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions like over-cyclization.

- Protecting groups : Temporarily protect hydroxyl groups (e.g., as acetates) to prevent unwanted oxidation or coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.